molecular formula C18H15N3O2 B11963956 2-(2-naphthyloxy)-N'-(3-pyridinylmethylene)acetohydrazide

2-(2-naphthyloxy)-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No.: B11963956
M. Wt: 305.3 g/mol
InChI Key: ZNGDZZJBXUENQJ-UDWIEESQSA-N
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Description

2-(2-naphthyloxy)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is a complex organic compound that features a naphthyloxy group and a pyridinylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthyloxy)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide typically involves the condensation of 2-(2-naphthyloxy)acetohydrazide with 3-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the purification process might involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyloxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridinylmethylidene group, converting it to a pyridylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of pyridylmethyl derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

2-(2-naphthyloxy)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(2-naphthyloxy)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The naphthyloxy and pyridinylmethylidene groups can interact with the active sites of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-naphthyloxy)acetohydrazide
  • 2-(2-naphthyloxy)methylpyridine
  • 2-(2-naphthyloxy)ethylpiperidine

Uniqueness

2-(2-naphthyloxy)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is unique due to the presence of both naphthyloxy and pyridinylmethylidene groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H15N3O2/c22-18(21-20-12-14-4-3-9-19-11-14)13-23-17-8-7-15-5-1-2-6-16(15)10-17/h1-12H,13H2,(H,21,22)/b20-12+

InChI Key

ZNGDZZJBXUENQJ-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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